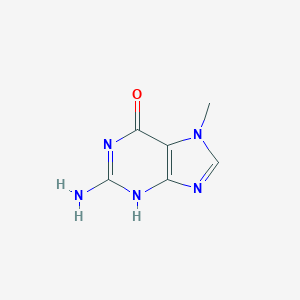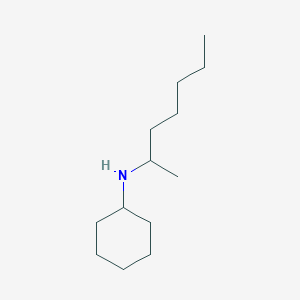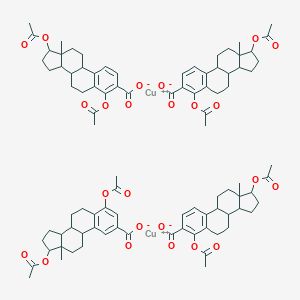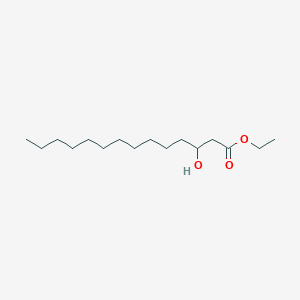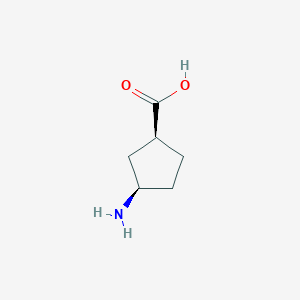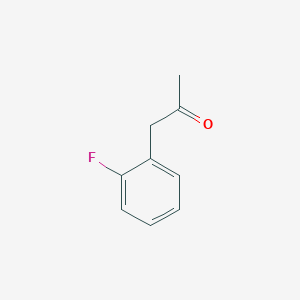
1-(2-fluorophenyl)propan-2-one
描述
它是一种清澈的淡黄色液体,在0.05 mmHg下的沸点为47°C,在25°C下的密度为1.077 g/mL 。该化合物主要用作合成各种药物和有机化合物的中间体。
准备方法
合成路线和反应条件: 合成2-氟苯丙酮的一种常用方法是将甲基锂与2-氟苯乙酸反应 。该反应通常在无水溶剂(如四氢呋喃或乙醚)中进行,并在惰性气氛下进行,以防止水分干扰反应。将混合物加热以促进反应,从而生成2-氟苯丙酮。
工业生产方法: 2-氟苯丙酮的工业生产通常涉及类似的合成路线,但规模更大。使用自动化反应器和精确控制反应条件可确保最终产品的产率高且纯度高。然后通过蒸馏或重结晶技术提纯化合物。
化学反应分析
反应类型: 2-氟苯丙酮会发生各种化学反应,包括:
氧化: 它可以氧化形成2-氟苯乙酸。
还原: 还原反应可以将其转化为2-氟苯丙醇。
取代: 它可以发生亲核取代反应,其中氟原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾或三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 可以在碱性条件下使用诸如甲醇钠或氰化钾之类的亲核试剂。
主要生成产物:
氧化: 2-氟苯乙酸。
还原: 2-氟苯丙醇。
取代: 根据所用亲核试剂的不同,会生成各种取代苯丙酮。
科学研究应用
2-氟苯丙酮用于多个科学研究领域:
化学: 它作为合成更复杂有机分子的基石。
生物学: 它用于合成可以作为酶抑制剂或受体配体的化合物。
医药: 它是生产药物(包括抗疟疾药物)的中间体.
工业: 它用于制造特种化学品和材料。
作用机制
2-氟苯丙酮的作用机制取决于其应用。在药物合成中,它充当前体,经历进一步的化学转化以生成活性药物成分。参与的分子靶点和途径因从2-氟苯丙酮合成的最终产物而异。
类似化合物:
- 4-氟苯丙酮
- 4-甲氧基苯丙酮
- 1,3-二苯丙酮
比较: 2-氟苯丙酮由于在苯环的邻位存在一个氟原子而具有独特性。该氟原子可以影响化合物的反应性和它所经历的反应类型。 与4-氟苯丙酮(其中氟原子位于对位)相比,2-氟苯丙酮可能会表现出不同的空间和电子效应,从而导致反应结果的差异 .
相似化合物的比较
- 4-Fluorophenylacetone
- 4-Methoxyphenylacetone
- 1,3-Diphenylacetone
Comparison: 2-Fluorophenylacetone is unique due to the presence of a fluorine atom at the ortho position of the phenyl ring. This fluorine atom can influence the compound’s reactivity and the types of reactions it undergoes. Compared to 4-Fluorophenylacetone, where the fluorine is at the para position, 2-Fluorophenylacetone may exhibit different steric and electronic effects, leading to variations in reaction outcomes .
属性
IUPAC Name |
1-(2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANVZEUCJHUPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182604 | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-82-0 | |
| Record name | 1-(2-Fluorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SU83BW94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of introducing a 2-fluorophenylacetone moiety into pyrimidine derivatives?
A: Research suggests that incorporating a 2-fluorophenylacetone moiety at the C-6 position of pyrimidine derivatives can influence their antitumor activity. [] This is likely due to the fluorine atom's unique properties, such as its electronegativity and small size, which can affect the molecule's conformation, lipophilicity, and binding affinity to target proteins. Further studies exploring the structure-activity relationship are crucial to optimize the antitumor potential of these derivatives. []
Q2: How does the presence of unsaturation in the fluorophenylalkyl side chain impact the biological activity of pyrimidine derivatives?
A: Studies comparing the inhibitory effects of pyrimidine derivatives with saturated and unsaturated fluorophenylalkyl side chains revealed that compounds with unsaturated side chains, specifically those containing a double bond, exhibited greater inhibitory activity. [] Conformational analysis using Nuclear Overhauser Effect (NOE) enhancements indicated that the presence and position of the double bond in the side chain significantly influence the molecule's preferred conformation. These conformational preferences appear to play a crucial role in the observed differences in inhibitory activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)
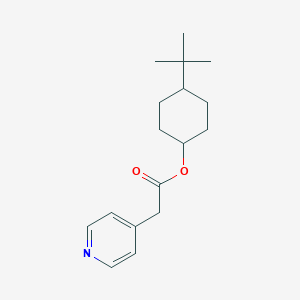

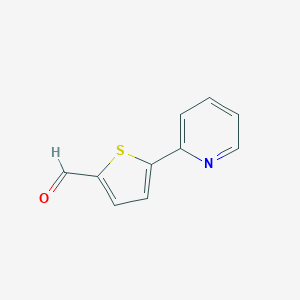
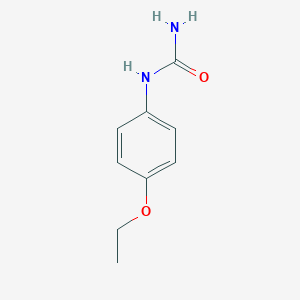
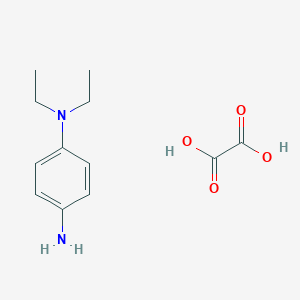
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
